molecular formula C6H5ClN4O B2549041 6-Chloro-7-methyl-7H-purin-8(9H)-one CAS No. 1226804-17-6

6-Chloro-7-methyl-7H-purin-8(9H)-one

Cat. No.: B2549041
CAS No.: 1226804-17-6
M. Wt: 184.58
InChI Key: LBJNNYQNAUVPGR-UHFFFAOYSA-N
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Description

6-Chloro-7-methyl-7H-purin-8(9H)-one is a chemical compound with the molecular formula C6H5ClN4O and a molecular weight of 184.58 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature and plays a crucial role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-methyl-7H-purin-8(9H)-one typically involves the chlorination of 7-methyl-7H-purin-8(9H)-one. This reaction is carried out using thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) as chlorinating agents under reflux conditions . The reaction proceeds as follows:

7-methyl-7H-purin-8(9H)-one+SOCl2This compound+HCl+SO2\text{7-methyl-7H-purin-8(9H)-one} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 7-methyl-7H-purin-8(9H)-one+SOCl2​→this compound+HCl+SO2​

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-methyl-7H-purin-8(9H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like ammonia (NH3), sodium methoxide (NaOCH3), or thiourea (NH2CSNH2) under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution: Formation of 6-amino-7-methyl-7H-purin-8(9H)-one, 6-methoxy-7-methyl-7H-purin-8(9H)-one, etc.

    Oxidation: Formation of this compound-2,3-dione.

    Reduction: Formation of 6-chloro-7-methyl-7H-dihydropurin-8(9H)-one.

Scientific Research Applications

6-Chloro-7-methyl-7H-purin-8(9H)-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex purine derivatives.

    Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-7-methyl-7H-purin-8(9H)-one involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it can intercalate into DNA or RNA, disrupting their structure and function .

Comparison with Similar Compounds

Similar Compounds

    6-Chloropurine: Lacks the methyl group at the 7-position.

    7-Methylpurine: Lacks the chlorine atom at the 6-position.

    8-Oxo-7-methylguanine: Contains an oxo group at the 8-position instead of a chlorine atom at the 6-position.

Uniqueness

6-Chloro-7-methyl-7H-purin-8(9H)-one is unique due to the presence of both a chlorine atom at the 6-position and a methyl group at the 7-position, which confer distinct chemical and biological properties. This combination of substituents allows for specific interactions with molecular targets and enables the compound to participate in unique chemical reactions .

Properties

IUPAC Name

6-chloro-7-methyl-9H-purin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4O/c1-11-3-4(7)8-2-9-5(3)10-6(11)12/h2H,1H3,(H,8,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJNNYQNAUVPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(NC1=O)N=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Add 6-chloro-N5-methyl-pyrimidine-4,5-diamine (0.41 g, 0.0025 mol) to THF (12.3 mL). Cool to 0° C., add TEA (0.51 g; 0.005 mol), triphosgene (0.92 g; 0.0031 mol) and stir at RT for 1 h. Quench with water and extract with EA. Evaporate the organic layer to give the title compound (0.2 g; 42%).
Quantity
0.41 g
Type
reactant
Reaction Step One
Name
Quantity
12.3 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.51 g
Type
reactant
Reaction Step Two
Quantity
0.92 g
Type
reactant
Reaction Step Two
Yield
42%

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